molecular formula C4H6N4 B1586864 Pyrazine-2,5-diamine CAS No. 768386-37-4

Pyrazine-2,5-diamine

Cat. No.: B1586864
CAS No.: 768386-37-4
M. Wt: 110.12 g/mol
InChI Key: AZSMRYOBGTVCKR-UHFFFAOYSA-N
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Description

Pyrazine-2,5-diamine is a heterocyclic organic compound with the molecular formula C4H6N4 It consists of a pyrazine ring substituted with two amino groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloropyrazine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,5-dinitropyrazine. This process uses a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to reduce the nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrazine-2,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrazine-2,5-diamine is unique due to the presence of amino groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to other diazines. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

pyrazine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSMRYOBGTVCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376861
Record name Pyrazine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768386-37-4
Record name Pyrazine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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